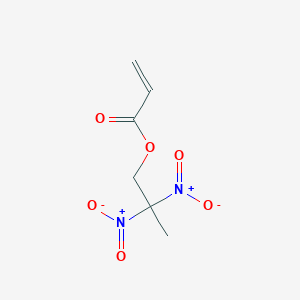

2,2-Dinitropropyl acrylate

Description

Contextual Significance in Energetic Materials Science and Propellant Technology

Poly(2,2-dinitropropyl acrylate) (PDNPA) and its copolymers are significant as energetic binders because they offer a combination of high energy density and thermal stability. energetic-materials.org.cnenergetic-materials.org.cn The strong carbon-carbon bonds formed during the polymerization of the acrylate (B77674) monomer result in a more stable backbone compared to other energetic polymers like poly(glycidyl nitrate) [poly(GLN)], which can suffer from lower decomposition temperatures. acs.org Research has demonstrated that PDNPA is thermally stable, with a decomposition temperature of 252.8 °C. energetic-materials.org.cnresearchgate.net

Copolymers of DNPA have been synthesized to tailor the mechanical and thermal properties of the resulting binder. For instance, copolymerizing DNPA with vinyl acetate (B1210297) or styrene (B11656) can modify the glass transition temperature and improve compatibility with common crystalline explosives like RDX and HMX. energetic-materials.org.cnresearchgate.netenergetic-materials.org.cn This compatibility is essential for creating homogenous and stable polymer-bonded explosives (PBXs). Furthermore, copolymerization with 2,2-dinitrobutyl acrylate has been explored to improve the mechanical properties of the binder, addressing the issue of the homopolymer's brittleness. google.com The liquid nature of the DNPA monomer also makes it suitable for castable explosive compositions, allowing for the processing of highly loaded formulations. google.com

Detailed research findings on the properties of PDNPA and its copolymers are presented in the tables below.

Table 1: Thermal Properties of Poly(this compound) and its Copolymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) | Thermal Decomposition Peak Temperature |

|---|---|---|

| Poly(this compound) (PDNPA) | - | 252.8 °C energetic-materials.org.cnresearchgate.net |

| DNPA-Vinyl Acetate (DNPA-VAc) Copolymer | 59.7 °C energetic-materials.org.cnenergetic-materials.org.cn | 259.1 °C energetic-materials.org.cnenergetic-materials.org.cn |

| DNPA-Styrene (DNPA-St) Copolymer | 63.3 °C researchgate.net | 251.4 °C researchgate.net |

Table 2: Synthesis and Reactivity Data for this compound (DNPA) Copolymers

| Copolymer System | Monomer Ratio (Molar) | Synthesis Conditions | Yield / Conversion | Reactivity Ratios |

|---|---|---|---|---|

| DNPA-Vinyl Acetate (DNPA-VAc) | 3:1 energetic-materials.org.cnenergetic-materials.org.cn | 80 °C, 8 hours in ethyl acetate energetic-materials.org.cnenergetic-materials.org.cn | 72% energetic-materials.org.cnenergetic-materials.org.cn | - |

| DNPA-Styrene (DNPA-St) | - | Free radical polymerization in ethyl acetate researchgate.net | - | rDNPA=0.911, rSt=0.038 researchgate.net |

| DNPA-2,2-dinitrobutyl acrylate | 0.65:0.35 google.com | 80 °C, 5 hours in ethyl acetate google.com | - | - |

Historical Trajectories in Nitroalkyl Acrylate Polymer Investigations

The investigation of acrylate polymers dates back to 1880 when their first synthesis was reported. wikipedia.org However, the specific focus on nitroalkyl acrylates for energetic applications is a more recent development within the broader field of energetic materials research. The need for thermally stable and castable explosives drove the exploration of new binder systems beyond traditional melt-cast explosives like TNT. dtic.mil

The formal investigation into this compound as a castable, polymerizable binder for explosives began at the U.S. Naval Ordnance Test Station (NOTS) in 1962. dtic.mil This research was motivated by the demand for a high-energy explosive with better heat resistance than TNT-based compositions. dtic.mil Early developmental work in the mid-1950s had already established processes for the production of 2,2-dinitropropanol (B8780482) and its subsequent esterification to this compound. unt.edu

By the late 1960s and early 1970s, significant progress had been made. Patents from this era describe the use of DNPA as a liquid explosive that can be polymerized in the presence of high explosives like HMX to form castable compositions. google.com These studies investigated the effects of HMX particle size, the use of crosslinking agents to improve thermal stability, and the incorporation of energetic plasticizers like bis(2,2-dinitropropyl) formal (BDNPF) and bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) to improve the physical properties of the cured explosive. googleapis.comgoogle.comdtic.mil The development of copolymers, such as those with acrylic acid, was also explored to create useful propellant materials. dtic.mil

Contemporary Research Challenges and Future Directions for this compound Systems

Despite its advantages, the practical application of poly(this compound) faces several challenges. A primary issue is the mechanical properties of the homopolymer (PDNPA), which is known to be a hard and brittle material with a glass transition temperature that can be higher than room temperature. google.com This brittleness makes it unsuitable for many applications where the binder must also provide structural integrity and withstand mechanical shock.

To overcome this, much of the contemporary research focuses on copolymerization and plasticization.

Copolymerization: As noted earlier, creating copolymers of DNPA with other monomers like 2,2-dinitrobutyl acrylate is a key strategy. google.com The introduction of a comonomer can disrupt the polymer's crystallinity and lower the glass transition temperature, resulting in a more flexible material. google.com A study on the copolymer of DNPA and 2,2-dinitrobutyl acrylate (DNBA) showed improved thermal stability compared to the PDNPA homopolymer. researchgate.net Future work will likely continue to explore novel comonomers that can further enhance mechanical properties without significantly compromising the energy density.

Energetic Plasticizers: The use of energetic plasticizers is crucial for formulating DNPA-based binders. These are liquid explosives that are mixed with the binder to make it softer and more processable. totalconnection.com Common examples used with nitroalkyl acrylate polymers include BDNPF and BDNPA. googleapis.com A challenge with some plasticizers, like BDNPF, is their tendency to crystallize at low temperatures. google.com Research into eutectic mixtures, for instance by using bis(2,2-dinitropropyl) diformal to prevent the crystallization of BDNPF, represents an important area of investigation to ensure the long-term stability of the final formulation. google.com

Future research directions will likely focus on a multi-faceted approach to optimize DNPA-based systems. This includes the synthesis of novel copolymers with superior thermomechanical properties, the development of more effective and stable energetic plasticizers, and a deeper understanding of the polymerization kinetics to better control the molecular weight and architecture of the final polymer. researchgate.netbit.edu.cn The goal remains to develop advanced energetic binders that provide high performance, improved thermal stability, and reliable mechanical properties for the next generation of propellant and explosive formulations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17977-09-2 |

|---|---|

Molecular Formula |

C6H8N2O6 |

Molecular Weight |

204.14 g/mol |

IUPAC Name |

2,2-dinitropropyl prop-2-enoate |

InChI |

InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3 |

InChI Key |

BGPPMVLBKMPVQR-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

17977-09-2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dinitropropyl Acrylate Monomer

Esterification Pathways and Reaction Optimization

The synthesis of 2,2-Dinitropropyl acrylate (B77674) is principally achieved through the esterification of 2,2-dinitropropanol (B8780482) (DNPOH). Researchers have explored both direct methods using acrylic acid and indirect routes involving more reactive acrylic acid derivatives.

Direct Esterification Techniques

Direct esterification involves the reaction of 2,2-dinitropropanol with acrylic acid. google.comevitachem.com A significant challenge in this pathway is the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product. One effective method employs trifluoroacetic anhydride (B1165640) as a dehydrating agent. This technique is noted for its low-temperature requirements and short reaction times, yielding a clean product without the need for distillation. dtic.mil In a reported procedure, this approach achieved a 79% yield of 2,2-Dinitropropyl acrylate. dtic.mil

Another approach to direct esterification has been explored for similar compounds, such as 2,2-dinitrobutyl acrylate, which is prepared from 2,2-dinitro-1-butanol and acrylic acid, indicating the general applicability of this method for gem-dinitro-alcohols. researchgate.net However, research has also shown that preparing this compound via an ester exchange reaction can result in a material that is not polymerizable without undergoing distillation, highlighting the critical role of purity. dtic.mil

Acryloyl Chloride-Mediated Synthesis with Catalytic Systems

A widely investigated method for synthesizing this compound involves the reaction of 2,2-dinitropropanol with acryloyl chloride. dtic.milwikipedia.org This pathway benefits from the high reactivity of acryloyl chloride, an acid chloride that readily reacts with alcohols. wikipedia.org The reaction is typically facilitated by a catalyst.

One catalytic system employs anhydrous aluminum chloride. dtic.mildtic.mil This process is designed to produce a clean monomer without requiring distillation. dtic.mil Research reports on the yield of this reaction have varied, with one study indicating a 79% yield for a low-temperature, short-duration reaction that resulted in a slightly colored product. dtic.mil Another report from the same research program cited a lower yield of 42%. dtic.mil This process is considered a key part of developing a pilot plant scale production method. dtic.mil

The general reaction scheme involves dissolving 2,2-dinitropropanol in a suitable solvent and then reacting it with acryloyl chloride in the presence of the catalyst. dtic.milacs.org

| Reaction Parameter | Direct Esterification | Acryloyl Chloride-Mediated Synthesis |

| Reactants | 2,2-Dinitropropanol, Acrylic Acid | 2,2-Dinitropropanol, Acryloyl Chloride |

| Key Reagent/Catalyst | Trifluoroacetic Anhydride | Anhydrous Aluminum Chloride |

| Reported Yield | 79% dtic.mil | 42-79% dtic.mildtic.mil |

| Key Feature | Low temperature, short reaction time dtic.mil | Produces a clean monomer without distillation dtic.mil |

Monomer Purification and Characterization for Polymerization Applications

The purity of the this compound monomer is paramount for successful polymerization into a high molecular weight polymer. dtic.mildtic.mil The presence of impurities, such as unreacted 2,2-dinitropropanol, can inhibit the polymerization process. dtic.mil For instance, an undistilled product from an ester exchange synthesis was found to be non-polymerizable. dtic.mil

Characterization of the monomer is essential to confirm its identity and purity before its use in creating energetic binders. energetic-materials.org.cnbit.edu.cn While detailed characterization is often performed on the final polymer, the techniques are applicable to the monomer. Standard analytical methods include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the acrylate and dinitropropyl moieties. energetic-materials.org.cnenergetic-materials.org.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the molecular structure and the absence of impurities. acs.orgenergetic-materials.org.cnenergetic-materials.org.cn

Differential Scanning Calorimetry (DSC): To determine thermal properties like the decomposition temperature, which is crucial for an energetic material. energetic-materials.org.cnenergetic-materials.org.cn

Industrial Process Development for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial or pilot-plant level has been a key objective for its application in energetic materials. dtic.milunt.edu A significant developmental production effort successfully manufactured approximately 250 pounds of the monomer. unt.edu

This scale-up was performed in a 50-gallon capacity stainless-steel reactor system. The process began with the production of the precursor, 2,2-dinitropropanol, which was achieved with a 73% yield. unt.edu The subsequent esterification step to produce this compound was accomplished with a 78% yield. unt.edu

Homopolymerization of 2,2 Dinitropropyl Acrylate

Mechanistic Elucidation of Free Radical Polymerization

Initiation Kinetics and Initiator Efficiency (e.g., 2,2'-Azobisisobutyronitrile)

The free radical polymerization of 2,2-dinitropropyl acrylate (B77674) is commonly initiated by 2,2'-Azobisisobutyronitrile (AIBN) in a suitable solvent such as toluene (B28343) or ethyl acetate (B1210297). researchgate.netresearchgate.net AIBN is a well-known oil-soluble azo initiator that decomposes upon heating to form two cyanoisopropyl radicals and a molecule of nitrogen gas. fujifilm.comfujifilm.com These radicals then react with a monomer molecule to start a polymer chain.

The concentration of the initiator has a significant impact on the resulting polymer. Studies show that as the concentration of AIBN increases, the average molecular weight of the synthesized poly(2,2-dinitropropyl acrylate) decreases, and the molecular weight distribution becomes narrower. researchgate.net The initiation process in analogous acrylate systems has been shown to be dependent on the monomer concentration, suggesting that the primary radicals' reaction with the monomer is a critical kinetic factor. researchgate.net While high apparent initiator efficiencies have been observed for AIBN in the polymerization of other acrylates, specific efficiency values for this compound homopolymerization are not extensively detailed in the available literature. cmu.edu

Chain Propagation Dynamics and Rate Determination

Following initiation, the chain propagation step involves the sequential addition of monomer molecules to the growing polymer radical. fujifilm.com This process leads to the formation of a long polymer chain. The rate of polymerization is a function of both monomer and initiator concentrations.

While a specific rate equation for the homopolymerization of this compound is not provided in the surveyed literature, a study on the structurally similar energetic monomer, 2,2-dinitrobutyl acrylate, offers insight. Its polymerization rate equation was experimentally determined to be Rp=k[M]¹·²⁷[I]⁰·⁶³, where [M] is the monomer concentration and [I] is the initiator concentration. researchgate.net This empirical equation suggests a complex kinetic behavior where the reaction order with respect to the monomer is greater than one, and the order with respect to the initiator is slightly above the theoretical value of 0.5 for simple free radical polymerization. researchgate.net

Chain Termination Modes (e.g., Mono- and Bi-molecular)

The growth of a polymer chain is ultimately halted by a termination reaction. In free radical polymerization, termination typically occurs through bimolecular events, where two growing polymer radicals combine (recombination) or transfer a hydrogen atom (disproportionation). fujifilm.com

However, the experimentally determined rate equation for the polymerization of the analogous 2,2-dinitrobutyl acrylate (Rp=k[M]¹·²⁷[I]⁰·⁶³) suggests a more complex termination mechanism. researchgate.net The exponent for the initiator concentration (0.63) being higher than the typical value of 0.5 indicates that the chain termination reaction involves a combination of both mono-molecular and bi-molecular termination modes. researchgate.net This mixed-mode termination is a key feature of the polymerization kinetics for this class of energetic monomers.

Kinetic Studies of Bulk and Solution Polymerization

Kinetic parameters for polymerization reactions are often investigated using thermal analysis techniques, which measure heat flow as a function of temperature.

Non-Isothermal Kinetic Analysis via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the kinetics of chemical reactions by measuring the heat released or absorbed during the process. revistapolimeros.org.br For poly(this compound), non-isothermal DSC has been employed to investigate the kinetics of its thermal decomposition rather than its polymerization. researchgate.net

In these studies, samples of the pre-synthesized polymer (PDNPA) were heated at various constant rates (e.g., 2.5, 5, 7.5, 10, and 12.5 °C min⁻¹) under a nitrogen atmosphere. researchgate.net The resulting data show that as the heating rate increases, the decomposition temperature of the polymer also increases. researchgate.net The analysis of the exothermic peaks from these DSC thermograms allows for the determination of key kinetic parameters related to the polymer's stability and decomposition pathway.

Determination of Apparent Activation Energy (Ea) and Reaction Order

The apparent activation energy (Ea), a measure of the energy barrier for a reaction, can be calculated from non-isothermal DSC data using various isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Starink methods. researchgate.net For the thermal decomposition of poly(this compound), the activation energy has been found to increase with the degree of conversion (α), indicating a complex, multi-step decomposition process. researchgate.net

The reaction order (n) is another important kinetic parameter that can be derived from DSC analysis, often using models like the Borchardt-Daniels method. revistapolimeros.org.br While specific reaction order values for the polymerization of DNPA are not detailed, the kinetic data for its decomposition provide valuable information about the material's thermal behavior.

The table below summarizes the apparent activation energy for the thermal decomposition of PDNPA at an early stage of conversion.

| Polymer | Method | Degree of Conversion (α) | Apparent Activation Energy (Ea) (kJ mol⁻¹) |

| Poly(this compound) (PDNPA) | KAS | 0.1 | 123.23 ± 0.13 researchgate.net |

| Poly(this compound) (PDNPA) | Starink | 0.1 | 123.23 ± 0.13 researchgate.net |

This table presents data for the thermal decomposition of the polymer, not its polymerization.

Influence of Steric Hindrance on Polymerization Tendency

The structure of the acrylate monomer plays a crucial role in its reactivity during polymerization. In general, acrylates are highly reactive in polymerization reactions. mdpi.com However, the rate and success of polymerization can be significantly affected by steric hindrance, which refers to the spatial arrangement of atoms and groups near the reactive site.

For this compound, the bulky 2,2-dinitropropyl group attached to the acrylate ester introduces considerable steric hindrance around the vinyl double bond. This bulkiness can impede the approach of the growing polymer chain to the monomer, potentially affecting the rate of polymerization. While specific studies quantifying the steric hindrance of the 2,2-dinitropropyl group are not detailed in the provided search results, the general principle in acrylate polymerization is that larger, bulkier ester groups can decrease the propagation rate constant compared to smaller, less hindered groups. mdpi.com This is a well-understood phenomenon in polymer chemistry, where the inductive effect and steric hindrance of substituent groups influence reactivity. mdpi.com For instance, methacrylates are generally less reactive than their corresponding acrylates due to the steric hindrance caused by the additional methyl group. mdpi.com By analogy, the large 2,2-dinitropropyl substituent is expected to influence the polymerization kinetics of DNPA.

Control of Macromolecular Architecture

Controlling the molecular weight, distribution of molecular weights (polydispersity), and the end-groups of the polymer chains is essential for tailoring the final properties of the material for specific applications.

Molecular Weight and Polydispersity Regulation

The molecular weight and polydispersity index (PDI) of poly(this compound) are critical parameters that influence its mechanical properties. Research has shown that these characteristics can be controlled by adjusting the polymerization conditions, particularly the concentration of the initiator. researchgate.netresearchgate.net

Studies investigating the free radical polymerization of DNPA have demonstrated that an increase in the concentration of the initiator, such as AIBN, leads to a decrease in the average molecular weight of the resulting polymer. researchgate.netresearchgate.net Concurrently, the molecular weight distribution (MWD) becomes narrower as the initiator concentration is increased. researchgate.netresearchgate.net This relationship is a fundamental aspect of free radical polymerization, where a higher initiator concentration leads to the generation of more polymer chains, each growing to a shorter length before termination.

Table 1: Effect of Initiator Concentration on PDNPA Molecular Weight This is an interactive data table based on research findings. The values are illustrative of the described trend.

| Initiator Concentration (mol/L) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|

| Low | High | Broad |

| Medium | Medium | Narrower |

Copolymerization studies of DNPA with styrene (B11656) have resulted in copolymers with number-average molecular weights (Mn) in the range of 13,000 to 43,000 g/mol and weight-average molecular weights (Mw) from 25,000 to 88,000 g/mol , with a polydispersity index between 1.71 and 2.15. researchgate.net

Synthesis of Functionally Terminated Poly(this compound) (e.g., Hydroxy-Terminated)

For certain applications, particularly in creating block copolymers or network structures, it is necessary to synthesize polymers with specific functional groups at their chain ends. Hydroxy-terminated poly(this compound) is a key example of such a functionally terminated polymer.

The synthesis of hydroxy-terminated DNPA polymers can be achieved through free radical polymerization using specialized initiators or chain transfer agents that introduce hydroxyl groups. dtic.mil Research efforts have focused on developing reliable methods for synthesizing these polymers and for accurately characterizing their properties, such as equivalent weight, molecular weight, and functionality. dtic.mil This involves detailed studies into the effects of reaction time on the hydroxyl equivalent weight and the functionality of the resulting poly-DNPA. dtic.mil The synthesis process allows for the placement of hydroxyl groups within the polymer structure, enabling further chemical reactions. dtic.mil

Copolymerization of 2,2 Dinitropropyl Acrylate with Advanced Monomers

Radical Copolymerization Systems

Free-radical polymerization is a common and versatile method for synthesizing copolymers of DNPA. This approach allows for the integration of a variety of monomers, each contributing unique properties to the final copolymer. The following sections detail the copolymerization of DNPA with several classes of advanced monomers.

The copolymerization of DNPA with other gem-dinitroalkyl acrylates is a strategy to enhance the energetic output and modify the mechanical properties of the resulting polymer. The homopolymer of DNPA is known to be hard and brittle, which can be undesirable for certain applications. google.com

2,2-Dinitrobutyl Acrylate (B77674) (DNBA):

The copolymerization of DNPA with 2,2-dinitrobutyl acrylate (DNBA) has been investigated to improve the mechanical strength of the resulting energetic binder. google.com The synthesis is typically carried out via free-radical polymerization in a solvent such as ethyl acetate (B1210297), using an initiator like 2,2'-azobisisobutyronitrile (AIBN). google.com The reaction is generally conducted under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 60 to 100°C for several hours. google.com The resulting copolymer is then precipitated in a non-solvent like methanol. google.com

The composition and molecular weight of the DNPA-DNBA copolymer can be controlled by adjusting the initial monomer feed ratio and the initiator concentration. Studies have shown that these copolymers exhibit improved mechanical properties compared to the DNPA homopolymer, making them more suitable for applications requiring less brittle materials. google.com

Below is a table summarizing the results from several copolymerization experiments of DNPA with DNBA:

| Molar Ratio (DNPA:DNBA) | Initiator (AIBN) Concentration | Solvent | Yield (%) | Weight Average Molecular Weight ( g/mol ) | Copolymer Composition (DNPA:DNBA) |

| 70:30 | 0.037 mmole | Ethyl Acetate (20 ml) | 85 | ~130,000 | 0.64:0.36 |

| 70:30 | 0.037 mmole | Ethyl Acetate (40 ml) | 71 | ~100,000 | 0.65:0.35 |

| 70:30 | Not Specified | Not Specified | Not Specified | ~110,000 | 0.67:0.33 |

Data compiled from a study on the synthesis of DNPA and DNBA copolymers. google.com

Thermal stability studies have been conducted on DNPA/DNBA copolymers. The decomposition of these copolymers, as analyzed by thermogravimetry (TG) and differential scanning calorimetry (DSC), primarily occurs in the temperature range of 200-280°C, with a mass loss of about 60%. researchgate.net The onset of decomposition for the DNPA/DNBA copolymer is around 198°C, which is higher than that of the poly(2,2-dinitropropyl acrylate) (PDNPA) homopolymer (183°C), indicating improved thermal stability. researchgate.net

2,2-Dinitrobutyl Methacrylate (B99206):

While the copolymerization of DNPA with 2,2-dinitrobutyl acrylate has been documented, specific research findings on the radical copolymerization of this compound with 2,2-dinitrobutyl methacrylate were not available in the reviewed literature. However, studies on the homopolymerization of other nitroalkyl methacrylates have been conducted. energetic-materials.org.cn

The incorporation of aromatic vinyl monomers, such as styrene (B11656), into the polymer backbone of DNPA can significantly alter the thermal and mechanical properties of the resulting copolymer.

The free-radical copolymerization of this compound (DNPA) with styrene (St) has been studied in ethyl acetate with azobisisobutyronitrile (AIBN) as the initiator. researchgate.net The reactivity ratios for this copolymerization were determined using the Fineman-Ross method, yielding values of rDNPA = 0.911 and rSt = 0.038. researchgate.net These values indicate a non-ideal copolymerization, resulting in the formation of random copolymers. researchgate.net

The thermal properties of the DNPA-St copolymer have been characterized, showing a glass transition temperature (Tg) of 63.3°C and a thermal decomposition temperature of 251.4°C. researchgate.net Kinetic studies of the thermal decomposition of the DNPA/St copolymer show that the decomposition temperature increases with an increased heating rate. researchgate.net The main mass loss for this copolymer occurs between 200–270°C. researchgate.net

| Property | Value |

| rDNPA | 0.911 |

| rSt | 0.038 |

| Glass Transition Temperature (Tg) | 63.3°C |

| Thermal Decomposition Temperature | 251.4°C |

Data from a study on the copolymerization of DNPA with styrene. researchgate.net

Copolymerization with vinyl acetate (VAc) is another avenue to modify the properties of DNPA-based polymers. The this compound-vinyl acetate (DNPA-VAc) copolymer has been synthesized via free-radical polymerization in ethyl acetate using AIBN as the initiator. researchgate.netresearchgate.net

The effects of monomer molar ratio, initiator concentration, and reaction time on the copolymerization have been investigated. A yield of 72% was achieved with a DNPA to VAc molar ratio of 3:1 at 80°C over 8 hours. researchgate.net The resulting copolymer was characterized by various analytical techniques, including FTIR, 1H NMR, DSC, and TG measurements. researchgate.net

The thermal properties of the DNPA-VAc copolymer include a glass transition temperature (Tg) of 59.7°C and a thermal decomposition peak temperature of 259.1°C. researchgate.net Kinetic analysis of the thermal decomposition indicates that the decomposition temperature increases with the heating rate. researchgate.net

| Property | Value |

| Optimal Monomer Molar Ratio (DNPA:VAc) | 3:1 |

| Optimal Reaction Temperature | 80°C |

| Optimal Reaction Time | 8 hours |

| Yield | 72% |

| Glass Transition Temperature (Tg) | 59.7°C |

| Thermal Decomposition Peak Temperature | 259.1°C |

Data from a study on the synthesis and properties of DNPA-VAc copolymer. researchgate.net

To enhance the energetic properties and density of DNPA-based binders, copolymerization with fluorinated acrylates and other energetic monomers is a promising approach. Fluorinated polymers are known for their high density and thermal stability. dtic.mil

The copolymerization of DNPA with fluorinated alkylacrylates has been reported as a viable method to produce binders with good physical properties. google.com An example of such a comonomer is 2,3-bis(difluoroamino)propyl acrylate (NFPA). google.com Due to the structural similarity to the propyl acrylate backbone, NFPA readily copolymerizes with DNPA. google.com It has been noted that binders with DNPA/NFPA ratios of 1:1, 1:3, and 3:1 all exhibit favorable physical characteristics. google.com The incorporation of such energetic and high-density comonomers can significantly improve the explosive potential of the resulting material. google.com

While the feasibility of copolymerizing DNPA with various fluorinated and other energetic comonomers is established, detailed research findings and comprehensive data on the kinetics and properties of these specific copolymer systems are limited in the open literature.

The introduction of functional groups, such as hydroxyl groups from hydroxyethyl (B10761427) acrylate (HEA), into the DNPA polymer chain can provide sites for further chemical modification, such as cross-linking. This can be crucial for improving the mechanical properties and network structure of the final material.

The increasing focus on sustainability has driven research into the use of bio-based monomers in polymer synthesis. Integrating monomers derived from renewable resources with high-performance materials like DNPA could lead to more environmentally friendly energetic materials.

The synthesis and polymerization of a wide range of bio-based acrylates derived from resources like lignocellulosic materials have been reviewed. rsc.org However, the scientific literature currently lacks specific research on the radical copolymerization of this compound with bio-based acrylate monomers. Further investigation is required to explore the feasibility of such copolymerizations and to characterize the properties of the resulting materials.

Reactivity Ratios and Copolymer Composition Analysis

The behavior of a copolymerization reaction and the resulting microstructure of the polymer are largely dictated by the reactivity ratios of the comonomers. These ratios, denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

In the case of the copolymerization of this compound (DNPA) with styrene (St), the reactivity ratios were determined using the Fineman-Ross method. researchgate.net The experimental values were found to be rDNPA = 0.911 and rSt = 0.038. researchgate.netresearchgate.net This indicates that a growing polymer chain ending in a DNPA radical has a slightly higher preference for adding another DNPA monomer over a styrene monomer, while a chain ending in a styrene radical strongly prefers to add a DNPA monomer. The product of these ratios (rDNPA × rSt ≈ 0.035) is significantly less than one, which characterizes the system as a non-ideal, random copolymerization. researchgate.netresearchgate.net

The composition of the resulting copolymers is typically analyzed using spectroscopic techniques. Methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify the structural characteristics of the copolymer and determine the proportion of each monomer unit incorporated into the final polymer chain. researchgate.netgoogle.com

Impact of Monomer Feed Ratios on Copolymer Structure

The composition of a copolymer is directly influenced by the initial molar ratio of the monomers in the reaction mixture, also known as the monomer feed ratio. By controlling this ratio, it is possible to synthesize copolymers with a predetermined and consistent composition.

Research on the copolymerization of DNPA with 2,2-dinitrobutyl acrylate demonstrates a clear correlation between the monomer feed and the final copolymer structure. google.com The composition of the resulting copolymers, as determined by NMR analysis, closely reflects the initial molar quantities of the two monomers used in the synthesis. google.com For instance, a feed ratio of 0.07 moles of DNPA to 0.03 moles of 2,2-dinitrobutyl acrylate resulted in a copolymer with a composition ratio of 0.65:0.35. google.com

The table below illustrates the relationship between different monomer feed ratios and the resulting copolymer composition for the DNPA and 2,2-dinitrobutyl acrylate system. google.com

| DNPA in Feed (molar ratio) | 2,2-Dinitrobutyl Acrylate in Feed (molar ratio) | DNPA in Copolymer (molar ratio) | 2,2-Dinitrobutyl Acrylate in Copolymer (molar ratio) |

| 0.82 | 0.18 | 0.89 | 0.11 |

| 0.70 | 0.30 | 0.67 | 0.33 |

| 0.70 | 0.30 | 0.65 | 0.35 |

| 0.70 | 0.30 | 0.64 | 0.36 |

This data is compiled from multiple examples within the same source.

Similarly, in the copolymerization of DNPA with vinyl acetate (VAc), the monomer feed ratio is a critical parameter. A high yield of 72% was achieved when the molar ratio of DNPA to VAc was maintained at 3:1. researchgate.net This control over the monomer feed is essential for producing copolymers with consistent and predictable structures.

Tailoring Copolymer Properties for Enhanced Performance

Copolymerization is a versatile tool for overcoming some of the limitations of the DNPA homopolymer, which can be hard and brittle. google.com By selecting appropriate comonomers and adjusting their ratios, the properties of the resulting material can be significantly enhanced.

Mechanical and Energetic Properties: The incorporation of comonomers can improve the mechanical integrity of DNPA-based polymers. For example, copolymerizing DNPA with 2,2-dinitrobutyl acrylate results in a material with improved mechanical strength compared to the DNPA homopolymer. google.com To enhance energetic performance, DNPA can be copolymerized with other energetic monomers. google.comjustia.com Comonomers such as 2,3-bis(difluoroaminopropyl)acrylate (NFPA) readily form copolymers with DNPA, yielding materials with good physical properties and increased explosive potential. google.comjustia.com Studies have shown that DNPA/NFPA copolymers with ratios of 1:1, 1:3, and 3:1 all produce desirable physical characteristics. justia.com

Thermal Properties: The choice of comonomer also has a marked effect on the thermal properties of the copolymer, such as the glass transition temperature (Tg) and the thermal decomposition temperature.

The DNPA-styrene copolymer exhibits a glass transition temperature of 63.3°C and a thermal decomposition temperature of 251.4°C. researchgate.netresearchgate.net

The DNPA-vinyl acetate copolymer has a glass transition temperature of 59.7°C and a thermal decomposition peak temperature of 259.1°C. researchgate.net

These differences demonstrate that the thermal stability of the copolymer can be adjusted by the selection of the comonomer. Furthermore, thermal stability can be improved by including small amounts (2-5%) of cross-linking agents, such as triallyl cyanurate or 2,2-dinitropropyl-1,3-diacrylate, in the binder formulation. google.com

Characterization and Structural Elucidation of Poly 2,2 Dinitropropyl Acrylate and Its Copolymers

Spectroscopic Characterization

FTIR spectroscopy is a primary tool for confirming the polymerization of the 2,2-dinitropropyl acrylate (B77674) (DNPA) monomer and for identifying the characteristic functional groups within the polymer and copolymer structures. The polymerization is confirmed by the disappearance of the characteristic absorption bands of the vinyl group (C=C) from the monomer in the polymer's spectrum.

The FTIR spectrum of poly(2,2-dinitropropyl acrylate) (PDNPA) displays several key absorption peaks. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominently observed. The carbonyl group (C=O) stretching of the ester and the C-O stretching vibrations are also characteristic features. energetic-materials.org.cnbit.edu.cn

For copolymers, the FTIR spectrum shows the characteristic peaks of both monomer units. For instance, in This compound-vinyl acetate (B1210297) (DNPA-VAc) copolymers , in addition to the DNPA peaks, the characteristic absorptions of the vinyl acetate unit are present. energetic-materials.org.cnresearchgate.net Similarly, for This compound-styrene (DNPA-St) copolymers , the spectrum includes peaks corresponding to the phenyl group of styrene (B11656) alongside those of the DNPA unit. researchgate.net

Table 1: Characteristic FTIR Absorption Peaks for PDNPA and its Copolymers (cm⁻¹)

| Functional Group | PDNPA | DNPA-VAc Copolymer energetic-materials.org.cn | DNPA-St Copolymer researchgate.net |

| C=O Stretch (Ester) | ~1740 | ✓ | ✓ |

| NO₂ Asymmetric Stretch | ~1560 | ✓ | ✓ |

| NO₂ Symmetric Stretch | ~1380 | ✓ | ✓ |

| C-O Stretch | ~1170 - 1280 | ✓ | ✓ |

| Phenyl Group (Styrene) | - | - | ✓ |

Note: '✓' indicates the presence of the characteristic peak in the copolymer spectrum.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the polymer backbone and side chains, confirming the successful incorporation of the monomer units into the polymer chain.

¹H NMR of PDNPA shows characteristic signals for the protons in the polymer backbone and the dinitropropyl side chain. The broad signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone typically appear in the upfield region, while the signals for the methylene (-CH₂-) and methyl (-CH₃) protons of the dinitropropyl group are found at specific chemical shifts. energetic-materials.org.cnbit.edu.cn

In the case of copolymers , such as DNPA-VAc , the ¹H NMR spectrum exhibits signals corresponding to both the DNPA and vinyl acetate units, allowing for the determination of the copolymer composition. energetic-materials.org.cnresearchgate.net For DNPA-St copolymers , signals from the aromatic protons of the styrene units are observed in the downfield region of the spectrum. researchgate.net

¹³C NMR spectroscopy further corroborates the polymer structure by showing signals for the carbonyl carbon, the carbon bearing the nitro groups, and the carbons in the polymer backbone. acs.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for PDNPA and Copolymers

| Proton Assignment | PDNPA energetic-materials.org.cnbit.edu.cn | DNPA-VAc Copolymer energetic-materials.org.cn | DNPA-St Copolymer researchgate.net |

| Polymer Backbone (-CH-, -CH₂-) | ~1.5 - 2.5 (broad) | ✓ | ✓ |

| Side Chain -CH₂-O- | ~4.5 - 5.0 | ✓ | ✓ |

| Side Chain -C(NO₂)₂-CH₃ | ~2.0 | - | - |

| Vinyl Acetate -COCH₃ | - | ~2.0 | - |

| Styrene Aromatic Protons | - | - | ~6.5 - 7.5 |

Note: '✓' indicates the presence of corresponding signals in the copolymer spectrum. Chemical shifts are approximate and can vary based on solvent and instrument.

UV-Vis spectroscopy is used to study the electronic transitions within the polymer. The energetic binder poly(this compound) (PDNPA) is characterized by its absorption in the ultraviolet region. energetic-materials.org.cnbit.edu.cn The spectrum typically shows a maximum absorption peak (λ_max) which is attributed to the electronic transitions associated with the nitro groups in the polymer structure. energetic-materials.org.cn

Chromatographic Analysis

Chromatographic techniques are essential for determining the molecular weight characteristics and purity of the polymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the molecular weight distribution (MWD) or polydispersity index (PDI = Mₙ/Mₙ) of polymers. uc.eduthermofisher.com

For PDNPA, studies have shown that polymerization conditions, such as the initiator concentration, significantly affect the molecular weight and MWD. energetic-materials.org.cnbit.edu.cn An increase in initiator concentration generally leads to a decrease in the average molecular weight and a narrower MWD. energetic-materials.org.cn This technique is also used to characterize copolymers, such as the copolymer of this compound and 2,2-dinitrobutyl acrylate, where weight average molecular weights have been reported to be in the range of 110,000 to 130,000 g/mol . google.com

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC can be employed to analyze the purity of the monomer and to monitor the polymerization reaction. dtic.mildtic.mil

Reverse-phase (RP) HPLC methods have been developed for the analysis of this compound. sielc.com A typical method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Comprehensive two-dimensional liquid chromatography (LC×LC), which combines HPLC and SEC, can be a powerful tool for analyzing complex mixtures containing polymers like those found in aged plastic-bonded explosives that may contain dinitropropyl-based compounds. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the thermal properties of polymers, providing critical data on their stability, decomposition behavior, and transitions.

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to investigate the thermal properties of polymers, including polymerization kinetics and thermal transitions. akjournals.commdpi.com

Polymerization Kinetics:

DSC is instrumental in studying the exothermic process of polymerization. akjournals.com By monitoring the heat flow as a function of temperature or time, the kinetics of free-radical polymerization of gem-dinitroalkyl acrylate monomers can be determined. akjournals.com Non-isothermal DSC, where the sample is heated at a constant rate, allows for the determination of kinetic parameters such as the activation energy (Ea) and the reaction order of polymerization. akjournals.com Studies on the free-radical bulk polymerization of DNPA in the presence of an initiator like 2,2'-azobisisobutyronitrile (AIBN) have been successfully carried out using this method. akjournals.com

The influence of various factors on polymerization, such as initiator concentration and temperature, can be systematically investigated. energetic-materials.org.cn For instance, it has been observed that increasing the initiator concentration leads to a decrease in the average molecular weight of the resulting PDNPA, along with a narrowing of the molecular weight distribution. energetic-materials.org.cn A monomer conversion of 60% has been achieved at 80°C within 2 hours. energetic-materials.org.cn The polymerizability of different gem-dinitroalkyl (meth)acrylate monomers has been compared using DSC, revealing that structural differences, such as the presence of a methyl group on the acrylyl double bond or variations in the ester group, affect the polymerization tendency. akjournals.com The observed order of increasing polymerizability is DNBMA < DNBA < DNPA. akjournals.com

Thermal Transitions:

DSC is also employed to determine key thermal transitions in PDNPA and its copolymers. The glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter. For a copolymer of DNPA and styrene, the Tg was found to be 63.3°C. researchgate.net Similarly, a copolymer of DNPA and vinyl acetate exhibited a Tg of 59.7°C. researchgate.net In contrast, the homopolymer of this compound is described as hard and brittle with a glass transition temperature above room temperature. google.com

DSC also reveals the thermal decomposition behavior of these polymers. The decomposition of PDNPA is an exothermic process, with one study reporting a decomposition temperature of 252.8°C. energetic-materials.org.cn For copolymers, the decomposition temperature can be influenced by the comonomer. For example, the DNPA-styrene copolymer has a decomposition temperature of 251.4°C, while the DNPA-vinyl acetate copolymer decomposes at 259.1°C. researchgate.netresearchgate.net The thermal decomposition of a copolymer of DNPA and 2,2-dinitrobutyl acrylate (DNBA) was observed to begin at 198°C. researchgate.net

The heating rate during the DSC experiment can affect the observed decomposition temperature; an increase in the heating rate generally leads to an increase in the decomposition temperature. researchgate.net

Table 1: Thermal Properties of Poly(this compound) and its Copolymers Determined by DSC

| Polymer/Copolymer | Glass Transition Temperature (Tg) | Decomposition Temperature (°C) | Reference |

| Poly(this compound) (PDNPA) | > Room Temperature | 252.8 | energetic-materials.org.cngoogle.com |

| DNPA-Styrene Copolymer | 63.3°C | 251.4 | researchgate.net |

| DNPA-Vinyl Acetate Copolymer | 59.7°C | 259.1 | researchgate.net |

| DNPA-DNBA Copolymer | - | 198 (onset) | researchgate.net |

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. torontech.com

For PDNPA and its copolymers, TGA provides insights into their degradation patterns. A study on PDNPA and a copolymer of DNPA and 2,2-dinitrobutyl acrylate (DNPA/DNBA) under a nitrogen atmosphere showed a significant mass loss of about 60% occurring in the temperature range of 200-280°C. researchgate.net The onset of decomposition for PDNPA was reported to be 183°C, while for the DNPA/DNBA copolymer, it was 198°C. researchgate.net Another study reported the thermal decomposition temperature of PDNPA to be 252.8°C. energetic-materials.org.cn The thermal decomposition temperature for poly(2,2-dinitrobutyl acrylate) is noted as 260°C with a 21% mass loss. researchgate.net

The heating rate is a critical parameter in TGA experiments, as it can influence the observed decomposition temperatures. scirp.org Generally, higher heating rates shift the decomposition to higher temperatures. researchgate.net Non-isothermal TGA experiments conducted at various heating rates (e.g., 2.5, 5, 7.5, 10, and 12.5 °C min⁻¹) allow for the determination of kinetic parameters of thermal decomposition, such as the activation energy. researchgate.net Methods like the Kissinger-Akahira-Sunose (KAS) and Starink methods are employed to calculate these parameters. researchgate.net For PDNPA, the activation energy of thermal decomposition at a conversion degree (α) of 0.1 was found to be 123.23 ± 0.13 kJ mol⁻¹ using the Starink and KAS methods. researchgate.net The activation energy values were observed to increase with the degree of conversion. researchgate.net

Comparative studies have shown that the relative thermal stability of these polymers can be assessed using TGA. For instance, at 50°C, the DNPA/DNBA copolymer was found to be more thermally stable than the PDNPA homopolymer. researchgate.net

Table 2: TGA Data for Poly(this compound) and Related Polymers

| Polymer/Copolymer | Onset Decomposition Temperature (°C) | Temperature Range of Major Mass Loss (°C) | Key Findings | Reference |

| Poly(this compound) (PDNPA) | 183 | 200-280 | ~60% mass loss in this range. | researchgate.net |

| DNPA/DNBA Copolymer | 198 | 200-280 | ~60% mass loss in this range; more stable than PDNPA at 50°C. | researchgate.net |

| Poly(2,2-dinitrobutyl acrylate) | - | - | Decomposition temperature of 260°C with 21% mass loss. | researchgate.net |

Advanced Analytical Methodologies for Complex System Characterization

The characterization of PDNPA and its copolymers, especially when incorporated into complex systems like propellants and plastic-bonded explosives (PBXs), often requires a combination of advanced analytical techniques. akjournals.comdtic.mil These methodologies provide a more holistic understanding of the material's composition, morphology, and the interactions between its various components.

While specific advanced methodologies for the direct analysis of PDNPA are not extensively detailed in the provided context, the principles applied to similar energetic polymer systems are relevant. Techniques such as Pyrolysis-Gas Chromatography (Py-GC) could be employed for detailed structural analysis by thermally degrading the polymer into smaller, more easily identifiable fragments. dandelon.com

Furthermore, the integration of multiple analytical techniques provides a more complete picture. For example, combining thermal analysis methods like DSC and TGA with spectroscopic techniques allows for the correlation of thermal events with specific chemical changes occurring in the polymer structure. The use of hyphenated techniques, such as TGA-FTIR or TGA-MS, can identify the gaseous products evolved during decomposition, offering deeper insights into the degradation mechanisms.

Structure Performance Relationships in Poly 2,2 Dinitropropyl Acrylate Systems

Correlating Monomer Structural Features with Polymerizability

The capacity of a monomer to polymerize is heavily influenced by its structural characteristics, including steric hindrance and the electronic nature of its substituent groups. In the case of gem-dinitroalkyl acrylates, the structure of the ester group plays a significant role in determining polymerizability.

Research comparing the free-radical polymerization of various gem-dinitroalkyl (meth)acrylate monomers reveals a clear structure-reactivity trend. akjournals.com A study investigating 2,2-dinitropropyl acrylate (B77674) (DNPA), 2,2-dinitrobutyl acrylate (DNBA), and 2,2-dinitrobutyl methacrylate (B99206) (DNBMA) found that the polymerizability decreases in the order of DNPA > DNBA > DNBMA. akjournals.com This trend can be attributed to steric factors around the acrylyl double bond. The additional methyl group on the acrylyl double bond in the methacrylate monomer (DNBMA) and the larger 2,2-dinitrobutyl group on the ester side chain in DNBA create steric hindrance, which retards the polymerization process compared to DNPA. akjournals.com The polymerization of these monomers typically proceeds via a free-radical mechanism, often initiated by compounds like 2,2'-azobisisobutyronitrile (AIBN). akjournals.comenergetic-materials.org.cn

The polymerization kinetics of these monomers have been studied using techniques such as Differential Scanning Calorimetry (DSC). akjournals.com The rate constants derived from these studies provide quantitative evidence for the observed structural dependency.

| Monomer | Relative Polymerizability | Key Structural Difference from DNPA |

| 2,2-Dinitropropyl acrylate (DNPA) | Highest | - |

| 2,2-Dinitrobutyl acrylate (DNBA) | Intermediate | Longer alkyl chain (butyl vs. propyl) |

| 2,2-Dinitrobutyl methacrylate (DNBMA) | Lowest | Methyl group on the acrylyl double bond |

| Data derived from kinetic studies on the free-radical polymerization of gem-dinitroalkyl (meth)acrylates. akjournals.com |

This relationship underscores how even subtle changes in the monomer's alkyl or acrylate portion can significantly impact polymerization behavior, a key consideration in the synthesis of polymers with desired molecular weights and structures. researchgate.netnih.gov

Influence of Dinitro Functionality on Polymerization and Resulting Material Characteristics

The presence of the geminal dinitro groups (C(NO₂)₂) on the propyl side chain is the defining feature of DNPA, imparting unique characteristics to both the monomer and its resulting polymer, poly(this compound) (PDNPA). This functionality is the primary reason PDNPA is classified as an energetic binder, a critical component in propellants and explosives. ontosight.aibit.edu.cnontosight.ai

The two nitro groups are highly electron-withdrawing, which influences the electronic environment of the acrylate double bond during free-radical polymerization. energetic-materials.org.cnontosight.ai While the polymerization proceeds effectively, the energetic nature of the dinitro functionality dictates the thermal properties of the final polymer. The thermal stability of PDNPA is a crucial performance metric. Research shows that PDNPA, synthesized by free radical polymerization, has a thermal decomposition temperature of approximately 252.8°C. energetic-materials.org.cnresearchgate.net This indicates a relatively high thermal stability, which is a desirable characteristic for an energetic binder.

The dinitro functionality contributes significantly to the high energy content of the polymer. ontosight.ai However, it also influences the physical properties. The homopolymer of DNPA is known to be hard and brittle at room temperature, which can be a limitation for applications requiring more flexible or elastomeric binders. google.com This characteristic is a direct consequence of the rigid structure imparted by the bulky, polar dinitropropyl side chains, which restricts polymer chain mobility.

| Property | Value | Significance |

| Polymer Classification | Energetic Binder | The dinitro groups provide high energy content. ontosight.aibit.edu.cn |

| Synthesis Method | Free Radical Polymerization | A common and effective method for polymerizing acrylate monomers. energetic-materials.org.cnontosight.ai |

| Thermal Decomposition Temperature | 252.8 °C | Indicates the polymer's thermal stability. energetic-materials.org.cnresearchgate.net |

| Physical State at Room Temp | Hard and Brittle | The bulky side chains restrict chain mobility, impacting mechanical properties. google.com |

| Properties of poly(this compound) (PDNPA) homopolymer. |

Modulating Polymer and Copolymer Properties through Monomer Design and Compositional Variations

To overcome the limitations of the PDNPA homopolymer, such as its brittleness, and to fine-tune its performance characteristics, monomer design and copolymerization strategies are employed. google.com By incorporating different comonomers into the polymer chain alongside DNPA, it is possible to modulate properties like mechanical strength, glass transition temperature (Tg), and thermal stability. google.comenergetic-materials.org.cn

Several copolymer systems based on DNPA have been investigated:

Copolymerization with 2,2-Dinitrobutyl Acrylate (DNBA): To improve the mechanical properties of PDNPA, it has been copolymerized with DNBA. This approach aims to create a more flexible binder while maintaining a high energy content, making the resulting composite less sensitive. google.com For example, a copolymer with a DNPA:DNBA composition ratio of 0.89:0.11 yielded a product with a weight average molecular weight of approximately 130,000 g/mol . google.com

Copolymerization with Vinyl Acetate (B1210297) (VAc): A copolymer of DNPA and vinyl acetate (DNPA-VAc) was synthesized to create a thermally stable energetic binder. A copolymer with a 3:1 molar ratio of DNPA to VAc, resulted in a material with a glass transition temperature of 59.7°C and a thermal decomposition peak at 259.1°C. energetic-materials.org.cnenergetic-materials.org.cn This demonstrates that copolymerization can alter thermal properties and compatibility with other energetic materials like RDX and HMX. energetic-materials.org.cn

Copolymerization with Styrene (B11656) (St): The copolymerization of DNPA with styrene results in a random copolymer. researchgate.net Reactivity ratios were determined as r(DNPA) = 0.911 and r(St) = 0.038, indicating a non-ideal copolymerization process. The resulting DNPA-St copolymer exhibits a glass transition temperature of 63.3°C and a thermal decomposition temperature of 251.4°C. researchgate.net

Copolymerization with Fluorinated Acrylates: To further enhance energy and performance, DNPA can be copolymerized with other high-energy monomers, such as fluorinated alkylacrylates like 2,3-bis(difluoroamino propyl) acrylate (NFPA). google.com The structural similarity to the basic acrylate structure allows for ready copolymerization, yielding binders with good physical properties and even higher energy densities. google.com

| Comonomer | Copolymer System | Resulting Properties & Research Findings |

| 2,2-Dinitrobutyl acrylate (DNBA) | DNPA-DNBA | Improves mechanical properties over the brittle PDNPA homopolymer. A composition of 0.89:0.11 (DNPA:DNBA) had a Mw of ~130,000 g/mol . google.com |

| Vinyl Acetate (VAc) | DNPA-VAc | A 3:1 molar ratio (DNPA:VAc) yielded a copolymer with Tg = 59.7°C and T(decomp) = 259.1°C. Showed good compatibility with RDX and HMX. energetic-materials.org.cnenergetic-materials.org.cn |

| Styrene (St) | DNPA-St | Forms a random copolymer with Tg = 63.3°C and T(decomp) = 251.4°C. Reactivity ratios: r(DNPA)=0.911, r(St)=0.038. researchgate.net |

| 2,3-Bis(difluoroamino propyl) acrylate (NFPA) | DNPA-NFPA | Readily forms copolymers with good physical properties and high energy, leveraging the energetic nitrofluoro groups. google.com |

| Data from copolymerization studies of this compound (DNPA). |

These examples clearly illustrate that monomer design and compositional variation through copolymerization are powerful tools for tailoring the properties of poly(this compound) systems to meet specific performance requirements.

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| AIBN | 2,2'-Azobisisobutyronitrile |

| DNBA | 2,2-Dinitrobutyl acrylate |

| DNBMA | 2,2-Dinitrobutyl methacrylate |

| DNPA | This compound |

| HMX | Cyclo-1,3,5,7-tetramethylene-2,4,6,8-tetranitramine |

| NFPA | 2,3-Bis(difluoroamino propyl) acrylate |

| PDNPA | Poly(this compound) |

| RDX | Cyclo-1,3,5-trimethylene-2,4,6-trinitramine |

| St | Styrene |

| VAc | Vinyl acetate |

Theoretical and Computational Investigations of 2,2 Dinitropropyl Acrylate Materials

Molecular Dynamics (MD) Simulations of Polymer-Plasticizer Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the study of the dynamic behavior of atoms and molecules. In the context of PDNPA-based systems, MD simulations are particularly crucial for evaluating the compatibility and interaction between the polymer binder and various plasticizers, which are added to improve mechanical properties and processability.

Detailed research findings from MD simulations focus on several key parameters to quantify polymer-plasticizer interactions. The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is frequently employed for these simulations due to its accuracy in predicting properties of organic molecules, including energetic materials. rsc.org

Solubility Parameter (δ): The solubility parameter is a critical measure used to predict miscibility. Materials with similar solubility parameters are more likely to be miscible. MD simulations can calculate the solubility parameter for individual components (the polymer and the plasticizer) and the blend. For instance, in studies of similar energetic polymers like Hydroxy-Terminated PolyEther (HTPE), MD simulations have been used to calculate and compare the solubility parameters of the polymer with those of various energetic plasticizers. rsc.org

Binding Energy: The binding energy between the polymer and plasticizer molecules is a direct measure of the strength of their intermolecular interactions. A higher binding energy typically indicates better compatibility and a more stable blend. The binding energy is calculated as the negative of the interaction energy between the polymer and the plasticizer. Studies on systems containing bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF), which are structurally related to DNPA, show that the order of binding energies can predict the relative compatibility of different plasticizers with a given polymer. rsc.org For example, the binding energy between HTPE and a BDNPA/BDNPF mixture was found to be significant, indicating good miscibility. rsc.org

Radial Distribution Function (RDF): The RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. In polymer-plasticizer systems, RDFs can reveal the nature of the intermolecular interactions at the atomic level, for example, by analyzing the distances between specific atoms of the polymer and the plasticizer, such as hydrogen bond donors and acceptors.

These simulation outputs provide a comprehensive picture of the miscibility and interaction strength, which are directly related to the mechanical properties of the final material. For example, good compatibility between the polymer and plasticizer, as indicated by similar solubility parameters and high binding energy, generally leads to improved tensile strength and modulus of the resulting formulation. rsc.org

Table 1: Representative Data from MD Simulations of Energetic Polymer-Plasticizer Systems

| Polymer System | Plasticizer | Calculated Solubility Parameter (J1/2cm-3/2) | Calculated Binding Energy (kcal/mol) | Miscibility Prediction |

|---|---|---|---|---|

| HTPE | BDNPA/BDNPF Mixture | Polymer: ~17.5, Plasticizer: ~19.0 | ~45 | Miscible |

| Cellulose Acetate (B1210297) Butyrate (CAB) | BDNPF/A (A3) | Polymer: 17.29, Plasticizer: 22.18 | -165.65 | Compatible |

| Cellulose Acetate Butyrate (CAB) | Bu-NENA | Polymer: 17.29, Plasticizer: 22.84 | -170.89 | Compatible |

Density Functional Theory (DFT) Applications in Predicting Monomer Reactivity and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool in computational chemistry for predicting the reactivity and stability of molecules, including energetic monomers like 2,2-dinitropropyl acrylate (B77674). By calculating various electronic properties and reactivity descriptors, DFT can provide insights into a monomer's susceptibility to polymerization, its stability, and its potential reaction pathways. mdpi.comfrontiersin.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com For an acrylate monomer like DNPA, DFT calculations of the HOMO-LUMO gap can help predict its stability during storage and its propensity to undergo polymerization.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO)/2. A harder molecule is less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO)/2.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as μ²/2η. This index is particularly useful for predicting the behavior of molecules in reactions involving charge transfer. mdpi.com

Although specific DFT studies focusing exclusively on 2,2-dinitropropyl acrylate are not widely published, the methodology is well-established. For example, DFT has been used to guide the synthesis of other epoxy-acrylic resins by calculating the free-radical reactivity index of each monomer, thereby optimizing the monomer ratios for enhanced polymerization efficiency. frontiersin.orgnih.gov This approach could be directly applied to DNPA to understand its homopolymerization and copolymerization characteristics, as well as its thermal stability by identifying the weakest bonds prone to initial decomposition. dntb.gov.ua

Table 2: Key DFT-Derived Reactivity Descriptors and Their Significance

| Descriptor | Typical Calculation Basis | Significance for Monomer Reactivity and Stability |

|---|---|---|

| HOMO-LUMO Energy Gap | E_LUMO - E_HOMO | Indicates kinetic stability and resistance to electronic excitation. A larger gap suggests higher stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of the electron cloud. Higher hardness correlates with lower reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. Useful for predicting behavior in polar reactions. |

| Fukui Functions (f(r)) | ∂ρ(r)/∂N | Identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. Crucial for predicting polymerization mechanisms. |

Kinetic Modeling for Polymerization Process Simulation and Optimization

Kinetic modeling of polymerization is essential for the simulation, optimization, and control of polymer manufacturing processes. For this compound, understanding the polymerization kinetics is vital for producing a polymer with desired properties, such as a specific molecular weight and molecular weight distribution, which in turn influence the mechanical and energetic performance of the final material.

Research into the polymerization of DNPA has provided fundamental kinetic data. For the bulk polymerization of DNPA, the polymerization rate equation has been determined experimentally. One study found the rate equation to be Rp = k[M]^1.18[I]^0.6. nih.gov The exponents of the monomer ([M]) and initiator ([I]) concentrations provide insight into the reaction mechanism. The initiator exponent of 0.6 suggests a chain termination mechanism that involves both monomolecular and bimolecular (radical coupling or disproportionation) termination steps, while the monomer exponent of 1.18 indicates that the initiation process is dependent on the monomer concentration. nih.gov

Kinetic studies also extend to the copolymerization of DNPA with other monomers, such as styrene (B11656) (St) and vinyl acetate (VAc). dntb.gov.ua The determination of monomer reactivity ratios is crucial for predicting the composition and structure of the resulting copolymer. For the copolymerization of DNPA with styrene, the reactivity ratios were found to be r_DNPA = 0.911 and r_St = 0.038. frontiersin.org Since both values are less than one, and their product is very small, it indicates a tendency towards the formation of a random copolymer, with DNPA being much more reactive towards propagation than styrene. frontiersin.org

These kinetic parameters are the inputs for mathematical models that can simulate the polymerization process under various conditions (e.g., temperature, initiator concentration, monomer feed ratio). Such simulations allow for the optimization of the reaction to achieve specific material properties without the need for extensive and potentially hazardous experimentation. For example, models can predict the evolution of monomer conversion, average molecular weight, and polymer composition over time, enabling the fine-tuning of the manufacturing process for PDNPA and its copolymers. energetic-materials.org.cnbit.edu.cn

Table 3: Summary of Kinetic Data for this compound Polymerization

| Kinetic Parameter | System | Value/Equation | Significance |

|---|---|---|---|

| Polymerization Rate Equation | Homopolymerization of DNPA | Rp = k[M]1.18[I]0.6 | Describes the dependence of polymerization rate on monomer and initiator concentrations. nih.gov |

| Reactivity Ratio (r_DNPA) | Copolymerization with Styrene | 0.911 | Indicates the preference of a DNPA radical to add to a DNPA monomer versus a styrene monomer. frontiersin.org |

| Reactivity Ratio (r_St) | Copolymerization with Styrene | 0.038 | Indicates the preference of a styrene radical to add to a styrene monomer versus a DNPA monomer. frontiersin.org |

| Thermal Decomposition Temperature | Poly(this compound) (PDNPA) | 252.8 °C | Indicates the thermal stability of the homopolymer, a key parameter for kinetic modeling of decomposition. energetic-materials.org.cnbit.edu.cn |

| Thermal Decomposition Temperature | DNPA-Styrene Copolymer | 251.4 °C | Indicates the thermal stability of the copolymer. frontiersin.org |

Advanced Research Applications of Poly 2,2 Dinitropropyl Acrylate in Energetic Systems

Role as Energetic Binder in Plastic Bonded Explosives (PBXs) and Propellants

In PBXs, the primary function of Poly(DNPA) is to create a polymer matrix that encapsulates and binds crystals of powerful solid explosives, such as HMX or RDX. wikipedia.orggoogle.com This process results in a cohesive and mechanically robust explosive charge. A key advantage of using a polymer binder is the reduction of the sensitivity of the crystalline explosives to accidental detonation from stimuli like shock, friction, and impact, which is a critical factor for producing insensitive munitions. wikipedia.orgnih.gov The binder also imparts desirable mechanical characteristics to the explosive, including elasticity and tensile strength, ensuring the charge can withstand the stresses of handling, storage, and deployment. dtic.milwikipedia.org

Similarly, in solid propellants, Poly(DNPA) binds the solid oxidizer and fuel components together. at.uadtic.mil Its energetic nature is particularly beneficial in high-performance propellants where achieving a high specific impulse is a primary objective. The thermal decomposition characteristics of Poly(DNPA) also significantly influence the combustion properties of the propellant. researchgate.net

Historically, Poly(DNPA) has been recognized for its utility in PBX formulations. For instance, the explosive LX-09 was composed of 93% HMX, 4.6% Poly(DNPA), and 2.4% FEFO (1,1'-[methylenebis(oxy)]-bis-[2-fluoro-2,2-dinitroethane]), a liquid explosive plasticizer. wikipedia.orgosti.gov However, this formulation was prone to deterioration and the separation of the plasticizer and binder, which led to significant safety concerns. wikipedia.org

Formulation Strategies with High Energetic Solid Components (e.g., HMX)

A primary goal in formulating PBXs with Poly(DNPA) is to maximize the energy density by incorporating a high percentage of solid energetic materials like HMX. google.com Typically, these formulations aim for a solids loading of 80% to 90% by weight. google.com Achieving a castable mixture at such high solids loading is a significant challenge due to the increased viscosity. google.com

One effective strategy to overcome this is the careful selection of the particle size distribution of the HMX. google.com Research has shown that using a bimodal or trimodal distribution of particle sizes can improve the packing efficiency and reduce the viscosity of the mixture, allowing for higher solids loading while maintaining castability. google.com For example, a castable composition can be achieved with 80 to 87% HMX in a liquid DNPA binder by using specific granulations of HMX particles. google.com

The process often involves mixing the HMX particles with the liquid DNPA monomer, which is then polymerized in-situ to form the solid Poly(DNPA) binder. google.com This method, known as cast-curing, allows the explosive to be cast into a specific shape before the binder solidifies. google.com

Below is a table showing an example of a high-solids PBX formulation with Poly(DNPA):

| Component | Role | Typical Weight Percentage |

| HMX | High Energetic Solid Filler | 80-90% |

| 2,2-Dinitropropyl acrylate (B77674) (DNPA) | Energetic Monomer/Binder Precursor | 10-20% |

| Energetic Plasticizer (e.g., BDNPA/F) | Improves processability and adds energy | Variable |

| Curing Agent/Initiator | Initiates polymerization | Small quantity |

Design of Multi-Component Energetic Compositions

The design of advanced energetic formulations often involves creating multi-component compositions to tailor specific performance characteristics. With Poly(DNPA) as the energetic binder, other components can be introduced to enhance properties such as detonation velocity, blast effects, and thermal stability. google.com

One common addition is powdered aluminum. google.com The inclusion of aluminum can significantly increase the heat of explosion and the blast wave, making it a valuable component in thermobaric explosives. icm.edu.pl It is possible to incorporate up to 92% total solids, including spherical aluminum, in a DNPA-based binder without losing castability. google.com

Energetic plasticizers are another key element in multi-component designs. at.uaicm.edu.pl Besides BDNPA/F, other energetic plasticizers have been explored to improve the compatibility and performance of Poly(DNPA)-based systems. osti.govicm.edu.pl The choice of plasticizer is critical to ensure long-term stability and prevent issues like exudation (leaching) of the plasticizer from the cured explosive. wikipedia.orgosti.gov

Furthermore, different solid energetic fillers can be combined. For instance, a formulation might include a mix of HMX and another explosive like TATB (1,3,5-triamino-2,4,6-trinitrobenzene) to achieve a balance of high energy and low sensitivity. icm.edu.pl

The table below illustrates a potential multi-component energetic composition:

| Component | Function |

| HMX | Primary high-energy filler |

| Poly(2,2-Dinitropropyl Acrylate) | Energetic binder |

| Aluminum Powder | Increases blast effect and heat of explosion |

| Energetic Plasticizer | Enhances processability, mechanical properties, and energy |

| Cross-linking Agent | Improves thermal and dimensional stability |

Performance Enhancement through Binder Modification and Optimization

Research has focused on modifying and optimizing the Poly(DNPA) binder itself to enhance the performance of energetic systems. google.comgoogle.comresearchgate.net These efforts aim to improve mechanical properties, thermal stability, and energy content.

One approach is the copolymerization of this compound (DNPA) with other monomers. google.comresearchgate.net For example, copolymerizing DNPA with 2,2-dinitrobutyl acrylate has been shown to improve the mechanical properties compared to the Poly(DNPA) homopolymer, which can be hard and brittle. google.com The resulting copolymer is designed to be a more suitable energy-containing binder for high-performance, insensitive munitions. google.com Another example is the copolymerization of DNPA with vinyl acetate (B1210297). researchgate.net

The use of cross-linking agents is another important strategy. google.com Incorporating small percentages of cross-linkers like triallyl cyanurate or 2,2-dinitropropyl-1,3-diacrylate can significantly improve the thermal and dimensional stability of the Poly(DNPA) binder. google.com For instance, adding 3% acetyl triallyl citrate (B86180) to a 75:25 HMX/binder mix demonstrated only a 1% change when heated to 150°C. google.com

The molecular weight of the Poly(DNPA) is also a key parameter that can be controlled during polymerization. researchgate.net Studies have shown that the average molecular weight of the polymer decreases as the concentration of the initiator (like azobisisobutyronitrile) increases. researchgate.net This allows for tailoring the binder's properties for specific formulation requirements.

The following table summarizes different approaches to binder modification and their intended effects:

| Modification Approach | Example Modifier/Agent | Intended Performance Enhancement |

| Copolymerization | 2,2-Dinitrobutyl acrylate | Improved mechanical strength and reduced brittleness |

| Copolymerization | Vinyl Acetate | Tailored binder properties |

| Cross-linking | Triallyl cyanurate, 2,2-dinitropropyl-1,3-diacrylate | Increased thermal and dimensional stability |

| Control of Molecular Weight | Azobisisobutyronitrile (initiator) | Optimization of binder processing and final properties |

Future Research Trajectories and Emerging Paradigms

Development of Controlled/Living Polymerization Techniques for Precision Synthesis